molecular formula C30H48O2 B12420558 Waltonitone

Waltonitone

Cat. No.: B12420558
M. Wt: 440.7 g/mol
InChI Key: AGROEMJMHCZRDH-XLBYEEBTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Waltonitone is primarily extracted from the plant Gentiana waltonii Burkill . The extraction process involves the use of organic solvents to isolate the compound from the plant material. The detailed synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the literature. the extraction process typically involves:

    Plant Material Collection: Harvesting the plant material.

    Solvent Extraction: Using solvents like methanol or ethanol to extract the compound.

    Purification: Purifying the extract using techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Waltonitone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized triterpenes, while reduction can yield reduced triterpenes with modified functional groups.

Scientific Research Applications

Waltonitone has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Waltonitone is unique among triterpenes due to its specific biological activities and molecular targets. Similar compounds include:

    Betulinic Acid: Another triterpene with anti-cancer properties.

    Oleanolic Acid: Known for its anti-inflammatory and anti-cancer activities.

    Ursolic Acid: Exhibits anti-cancer, anti-inflammatory, and antioxidant properties.

While these compounds share some similarities with this compound, the specific molecular targets and pathways modulated by this compound distinguish it from other triterpenes .

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one

InChI

InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-23,25,31H,9-18H2,1-7H3/t19-,20+,22+,23-,25+,27+,28-,29-,30-/m1/s1

InChI Key

AGROEMJMHCZRDH-XLBYEEBTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)CO

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)CO

Origin of Product

United States

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